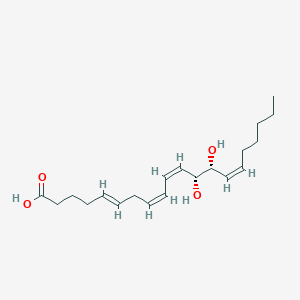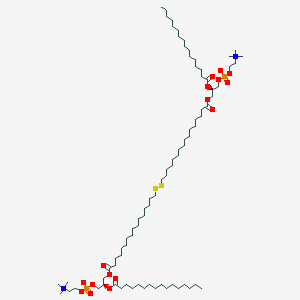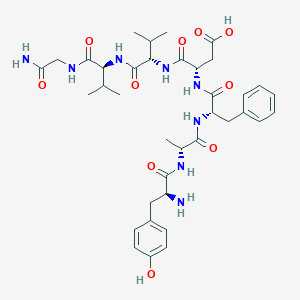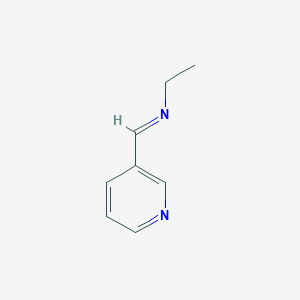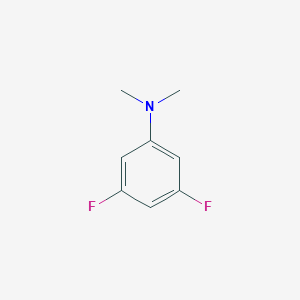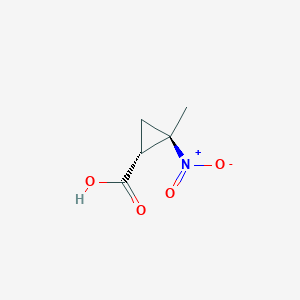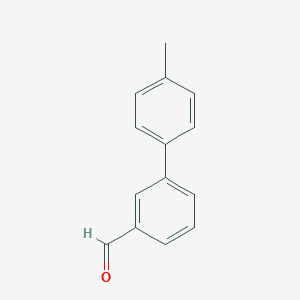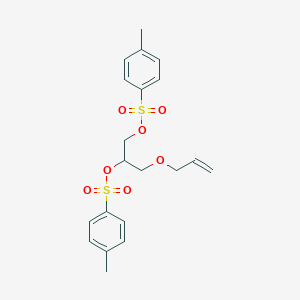![molecular formula C7H10FNS B058474 [(1R,2S)-2-Fluorocyclohexyl] thiocyanate CAS No. 113487-46-0](/img/structure/B58474.png)
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate, also known as FCHTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FCHTC is a thiocyanate derivative of cyclohexylamine and has a molecular formula of C7H11FN2S. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 68-70°C. FCHTC has shown promise in various scientific research applications due to its unique properties.
Mecanismo De Acción
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate binds to the sigma-1 receptor with high affinity and selectivity. The binding of [(1R,2S)-2-Fluorocyclohexyl] thiocyanate to the sigma-1 receptor leads to the activation of various signaling pathways, which can affect cellular processes such as calcium signaling, protein synthesis, and cell survival. The exact mechanism of action of [(1R,2S)-2-Fluorocyclohexyl] thiocyanate on the sigma-1 receptor is still being studied.
Efectos Bioquímicos Y Fisiológicos
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate has been shown to have various biochemical and physiological effects. Studies have shown that [(1R,2S)-2-Fluorocyclohexyl] thiocyanate can modulate the activity of ion channels, alter the release of neurotransmitters, and affect the activity of enzymes. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate has also been shown to have neuroprotective effects, which may have implications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate has several advantages for use in scientific research. It has high affinity and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate is also stable and easy to handle, which makes it a convenient compound for use in experiments. However, [(1R,2S)-2-Fluorocyclohexyl] thiocyanate has some limitations. It is a relatively new compound, and there is still much to be learned about its properties and effects. Additionally, [(1R,2S)-2-Fluorocyclohexyl] thiocyanate is not widely available, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research involving [(1R,2S)-2-Fluorocyclohexyl] thiocyanate. One area of interest is in the study of the sigma-1 receptor and its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate may have potential therapeutic applications in these diseases. Another area of interest is in the development of new compounds that are structurally similar to [(1R,2S)-2-Fluorocyclohexyl] thiocyanate and may have improved properties. Additionally, [(1R,2S)-2-Fluorocyclohexyl] thiocyanate may have applications in other areas of research such as cancer biology and drug discovery.
Conclusion:
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate is a chemical compound that has shown promise in various scientific research applications. Its unique properties make it a useful tool for studying the sigma-1 receptor and its role in various physiological processes. While there is still much to be learned about [(1R,2S)-2-Fluorocyclohexyl] thiocyanate, its potential applications in research make it an important compound to study.
Métodos De Síntesis
The synthesis of [(1R,2S)-2-Fluorocyclohexyl] thiocyanate involves the reaction of cyclohexylamine with thiophosgene followed by the addition of hydrogen fluoride. The resulting product is then treated with sodium thiocyanate to yield [(1R,2S)-2-Fluorocyclohexyl] thiocyanate. The synthesis of [(1R,2S)-2-Fluorocyclohexyl] thiocyanate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate has been found to have potential applications in scientific research. One of the main areas of interest is in the study of the nervous system. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate has been shown to selectively bind to the sigma-1 receptor, which is a protein found in the central nervous system. This receptor is involved in various physiological processes such as pain perception, memory, and learning. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate has been used to study the role of the sigma-1 receptor in these processes.
Propiedades
Número CAS |
113487-46-0 |
|---|---|
Nombre del producto |
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate |
Fórmula molecular |
C7H10FNS |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
[(1R,2S)-2-fluorocyclohexyl] thiocyanate |
InChI |
InChI=1S/C7H10FNS/c8-6-3-1-2-4-7(6)10-5-9/h6-7H,1-4H2/t6-,7+/m0/s1 |
Clave InChI |
UNDRPNDIQAFDIJ-NKWVEPMBSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)F)SC#N |
SMILES |
C1CCC(C(C1)F)SC#N |
SMILES canónico |
C1CCC(C(C1)F)SC#N |
Sinónimos |
Thiocyanic acid, 2-fluorocyclohexyl ester, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




